molecular formula C20H26ClNO B13975452 alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-14-0

alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride

Katalognummer: B13975452
CAS-Nummer: 50910-14-0
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: GPYYPXIKCDDBJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the reaction of 2-biphenylyl magnesium bromide with piperidinepropanol under controlled conditions. The reaction is carried out in an ether solvent in the presence of a catalyst, often a transition metal such as palladium or nickel . The reaction conditions include maintaining a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Wirkmechanismus

The mechanism of action of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride include:

Uniqueness

This compound is unique due to its combination of a biphenyl structure with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

50910-14-0

Molekularformel

C20H26ClNO

Molekulargewicht

331.9 g/mol

IUPAC-Name

1-(2-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-7-2-8-15-21)19-12-6-5-11-18(19)17-9-3-1-4-10-17;/h1,3-6,9-12,20,22H,2,7-8,13-16H2;1H

InChI-Schlüssel

GPYYPXIKCDDBJR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.